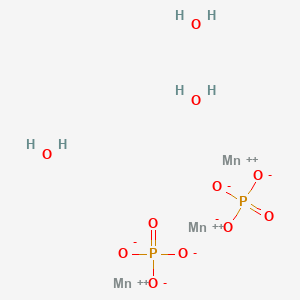

Reddingite (Mn3(PO4)2.3H2O)

Description

Historical Context of Reddingite Discovery and Initial Characterization

Reddingite, a hydrated manganese phosphate (B84403) mineral with the chemical formula Mn₃(PO₄)₂·3H₂O, was first discovered in 1878. mindat.orgnih.gov It was named for its type locality in the town of Redding, Fairfield County, Connecticut, USA, specifically at the Fillow Quarry, also known as the Branchville Quarry or Branchville Mica Mine. mindat.orgwebmineral.com The initial discovery and subsequent excavations at this granite pegmatite gained worldwide fame due to the identification of several rare minerals, with Reddingite being one of the notable finds. historyofredding.net

The first description of Reddingite was published in 1878, and it is considered a "grandfathered" mineral by the International Mineralogical Association (IMA), meaning it was described prior to 1959. mindat.org The initial characterization identified it as a hydrated phosphate of manganese and iron. historyofredding.net Early analyses from the Branchville locality determined its chemical composition, which corresponds to the formula (Mn₂.₆₈Fe₀.₃₁Ca₀.₀₆Na₀.₀₂)Σ=₃.₀₇(PO₄)₂.₀₀·3.00H₂O. handbookofmineralogy.org The type material for Reddingite is conserved at Yale University in New Haven, Connecticut. handbookofmineralogy.org

Global Distribution of Reddingite Occurrences in Geological Research

Reddingite is considered a rare secondary mineral. handbookofmineralogy.org It typically forms as a product of hydrothermal alteration in zoned complex granite pegmatites. handbookofmineralogy.org Since its initial discovery in Connecticut, Reddingite has been identified in various locations around the world.

In the United States , besides the type locality in Connecticut, Reddingite has been found in Maine at several quarries, including the Bennett quarry in Buckfield, the Emmons quarry in Greenwood (Oxford County), and the Berry quarry in Poland (Androscoggin County). handbookofmineralogy.orgmindat.org It has also been reported at the Tip Top Quarry in Custer County, South Dakota. webmineral.com Another notable U.S. locality is the Palermo #1 mine in North Groton, New Hampshire. rruff.info

Outside of the U.S., significant occurrences have been documented. In Germany , it is found at Hagendorf, Bavaria. handbookofmineralogy.orgBrazil is another important source, with large crystals found near Galiléia, Minas Gerais, and at the Cigana mine in Conselheiro Pena, Rio Doce valley. webmineral.comhandbookofmineralogy.orgqut.edu.au

The following table summarizes some of the key global occurrences of Reddingite:

| Location | Country | Geological Setting | Associated Minerals |

| Fillow Quarry, Branchville, Redding | USA | Granite Pegmatite | Dickinsonite-(KMnNa), Triploidite mindat.org |

| Bennett Quarry, Buckfield, Maine | USA | Granite Pegmatite | |

| Emmons Quarry, Greenwood, Maine | USA | Granite Pegmatite | |

| Tip Top Quarry, Custer County, South Dakota | USA | Granite Pegmatite | |

| Palermo #1, North Groton, New Hampshire | USA | Granite Pegmatite | Vivianite (B12648973), Triphylite rruff.info |

| Hagendorf, Bavaria | Germany | Granite Pegmatite | |

| Near Galiléia, Minas Gerais | Brazil | Granite Pegmatite | |

| Cigana Mine, Conselheiro Pena, Minas Gerais | Brazil | Phosphate-rich Granite Pegmatite | Triphylite, Lithiophilite, Frondelite, Rockbridgeite, Eosphorite, Vivianite, Fairfieldite, Leucophosphite, Cyrilovite, Phosphosiderite qut.edu.auresearchgate.net |

Classification of Reddingite within Manganese Phosphate Mineral Systems

Reddingite is classified as a hydrated normal phosphate mineral. mindat.org Its chemical formula, Mn₃(PO₄)₂·3H₂O, places it within the broader category of phosphates that contain water but lack additional anions. mindat.org

The mineral belongs to the Phosphoferrite Group and forms a series with phosphoferrite (Fe₃(PO₄)₂·3H₂O), where manganese is substituted by iron. mindat.orghandbookofmineralogy.org It also forms a complex triple series with the ideal end-members phosphoferrite and kryzhanovskite ((Fe³⁺)₃(PO₄)₂(OH)₃). researchgate.net Another mineral in this group is Correianevesite (Fe²⁺Mn₂²⁺(PO₄)₂·3H₂O), which was discovered in Brazil. researchgate.netsemanticscholar.org

The classification of Reddingite according to major mineralogical schemes is as follows:

Dana Classification (8th Edition): 40.3.2.3 (Hydrated Normal Phosphates, Arsenates, and Vanadates with the formula A₃(XO₄)₂·xH₂O) mindat.org

Strunz Classification (10th Edition): 8.CC.05 (Phosphates without additional anions, with H₂O) mindat.org

The crystal structure of Reddingite is orthorhombic, belonging to the space group Pbna. handbookofmineralogy.orgresearchgate.net This structural classification is fundamental to understanding its physical and optical properties.

Significance of Reddingite Studies in Geochemical and Mineralogical Sciences

The study of Reddingite and its associated minerals provides valuable insights into several areas of geochemistry and mineralogy.

Geochemical Environment Indication: As a secondary mineral formed through the alteration of primary phosphate minerals in pegmatites, the presence of Reddingite indicates specific geochemical conditions. handbookofmineralogy.orgontosight.ai Its formation is tied to the availability of manganese and phosphate ions in a water-rich environment during the late stages of pegmatite crystallization or subsequent hydrothermal activity. ontosight.ai In reducing environments within some sediments, Reddingite, along with vivianite, is considered a stable and probable phosphate mineral to form. arizona.edu

Crystal Chemistry and Mineral Physics: Reddingite serves as a subject for understanding crystal chemistry and the effects of cation substitution. The solid solution series between Reddingite (Mn-dominant) and phosphoferrite (Fe-dominant) allows for the study of how the substitution of Mn²⁺ for Fe²⁺ affects the crystal structure, physical properties, and spectroscopic characteristics of the mineral. qut.edu.auresearchgate.net Spectroscopic studies, such as Raman and infrared spectroscopy, help to elucidate the molecular structure, including the roles of phosphate, hydrogen phosphate, and water units within the crystal lattice. qut.edu.au

Model for Material Synthesis: The mineral has been used as a model for exploring the synthesis of nanostructures. rsc.org For instance, hydrated manganese (II) phosphate (Mn₃(PO₄)₂·3H₂O) has been used to investigate bio-inspired, membrane-assisted synthesis of nanoflakes, which have potential applications as coating materials or as precursors for battery cathode materials. rsc.org

Understanding Mineral Paragenesis: Studying the minerals associated with Reddingite, such as lithiophilite, triploidite, eosphorite, and vivianite, helps to reconstruct the paragenetic sequence of mineral formation in complex pegmatites. handbookofmineralogy.org This contributes to a broader understanding of the evolution of these geologically significant rock bodies. The study of minerals and their elemental composition is crucial for analyzing sedimentary environments and understanding paleogeographic and paleoclimatic changes. scirp.org

Structure

2D Structure

Properties

CAS No. |

1319-14-8 |

|---|---|

Molecular Formula |

H6Mn3O11P2 |

Molecular Weight |

408.80 g/mol |

IUPAC Name |

manganese(2+);diphosphate;trihydrate |

InChI |

InChI=1S/3Mn.2H3O4P.3H2O/c;;;2*1-5(2,3)4;;;/h;;;2*(H3,1,2,3,4);3*1H2/q3*+2;;;;;/p-6 |

InChI Key |

ZDYZMYQJLNVNHK-UHFFFAOYSA-H |

Canonical SMILES |

O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mn+2].[Mn+2].[Mn+2] |

Origin of Product |

United States |

Advanced Crystallographic Investigations of Reddingite

Determination and Refinement of Reddingite Crystal System and Space Group Symmetry

Reddingite crystallizes in the orthorhombic system, belonging to the dipyramidal class (2/m 2/m 2/m). mindat.orghandbookofmineralogy.org However, there has been some discrepancy in the literature regarding its precise space group, with both Pmna and Pbna being reported. mindat.orgwebmineral.comscribd.com

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, bond angles, and the specific arrangement of atoms. carleton.eduyoutube.comuhu-ciqso.es This method has been fundamental in confirming the identity of reddingite and in resolving its detailed atomic structure. rruff.info Studies on single crystals of reddingite and its isostructural counterpart, correianevesite, have been instrumental in refining the crystal structure and understanding the cation ordering within the crystal lattice. researchgate.net For instance, a single-crystal study of a reddingite specimen from the Emmons pegmatite in Maine yielded refined unit cell parameters and allowed for the determination of the hydrogen-bond network. researchgate.net The crystal structure of reddingite consists of sheets of corner- and edge-sharing octahedra that are parallel to the {100} plane. researchgate.net

Powder X-ray diffraction (PXRD) is another essential technique used to analyze the crystalline structure of materials. It is particularly useful for identifying minerals and for refining their unit cell parameters. The PXRD pattern of reddingite is characterized by a set of d-spacings and corresponding intensities. The strongest reflections in the powder pattern for reddingite are observed at d-spacings of approximately 3.20 Å, 2.737 Å, and 4.28 Å. mindat.org It has been noted that similarities in crystal axes and differences in site preferences among members of the reddingite-phosphoferrite series can lead to errors in indexing powder data and subsequent cell refinements. researchgate.net

Table 1: Powder X-ray Diffraction Data for Reddingite

| d-spacing (Å) | Intensity |

|---|---|

| 3.20 | 100 |

| 2.737 | 80 |

| 4.28 | 70 |

| 2.657 | 70 |

| 2.422 | 70 |

| 2.234 | 70 |

| 1.625 | 70 |

Data sourced from a sample from Hagendorf, Germany. mindat.org

Different studies have reported different space groups for reddingite, with Pmna and Pbna being the most common. mindat.orgwebmineral.comscribd.com Some sources list the space group as Pmna, while others, particularly in databases, cite it as Pbna. mindat.orgwebmineral.comscribd.com For instance, the Handbook of Mineralogy and some early studies report the space group as Pbna. handbookofmineralogy.org Conversely, other significant databases and crystallographic studies mention Pmna. mindat.org It is important to note that the related mineral correianevesite, which is isostructural with reddingite, has been definitively assigned the space group Pbna. researchgate.netgeoscienceworld.org This suggests that Pbna may be the correct space group for the reddingite-phosphoferrite series. The discrepancy may arise from the subtle differences in the symmetry elements between the two space groups, which can be challenging to resolve without high-quality single-crystal data.

Detailed Analysis of Reddingite Unit Cell Parameters and Volume

The unit cell is the fundamental repeating unit of a crystal structure. Its dimensions (a, b, and c) and the angles between them define the crystal lattice. For reddingite, various studies have reported slightly different unit cell parameters, which is common due to variations in chemical composition (e.g., Fe for Mn substitution) and analytical techniques.

Table 2: Reported Unit Cell Parameters for Reddingite and Related Minerals

| Mineral | a (Å) | b (Å) | c (Å) | Volume (ų) | Space Group | Source |

|---|---|---|---|---|---|---|

| Reddingite | 9.49 | 10.08 | 8.7 | 832.24 | Pmna | mindat.org |

| Reddingite | 9.49 | 10.08 | 8.7 | 832.23 | Pbna | webmineral.com |

| Reddingite | 9.4872(19) | 10.121(2) | 8.7023(17) | 835.6(3) | Pbna | researchgate.net |

The calculated unit cell volume for reddingite is approximately 832-836 ų. mindat.orgwebmineral.comresearchgate.net These parameters are crucial for the unique identification of the mineral and for understanding its structural relationship with other phosphates.

Crystallochemical Site Occupancy and Polyhedral Coordination Environments in Reddingite

The crystal structure of reddingite features distinct cation sites, and the distribution of manganese (Mn²⁺) and iron (Fe²⁺) in these sites is a key aspect of its crystallochemistry. The general formula for the phosphoferrite group, to which reddingite belongs, can be written as M(1)M(2)₂(PO₄)₂·3H₂O. researchgate.net In reddingite, these M sites are primarily occupied by Mn²⁺, with common substitution by Fe²⁺. mindat.org

Characterization of the Hydrogen Bonding Network in Hydrated Phosphate (B84403) Structures

As a hydrated phosphate, the water molecules in reddingite play a crucial role in the stability of the crystal structure through a network of hydrogen bonds. These bonds form between the hydrogen atoms of the water molecules and the oxygen atoms of the phosphate groups. researchgate.net Infrared and Raman spectroscopy are powerful techniques for characterizing these hydrogen bonds. researchgate.net

Structural Relationships within the Phosphoferrite-Reddingite Solid Solution Series

Reddingite, with the ideal chemical formula Mn₃(PO₄)₂·3H₂O, is a member of the phosphoferrite mineral group and forms a complete solid solution series with its iron (Fe²⁺) dominant analogue, phosphoferrite ((Fe,Mn)₃(PO₄)₂·3H₂O). mindat.orggfz-potsdam.de This series demonstrates the substitution of manganese (Mn²⁺) for iron (Fe²⁺) within the same crystal structure. Both end-members are isostructural, crystallizing in the orthorhombic system, but slight variations in cell parameters and physical properties occur due to the difference in ionic radii between Mn²⁺ and Fe²⁺. rruff.info

The crystal structure of this series is characterized by a framework of corner-sharing Mn/Fe-O octahedra and PO₄ tetrahedra. The general formula can be represented as (Mn,Fe)₃(PO₄)₂·3H₂O, highlighting the interchangeable nature of the divalent cations. gfz-potsdam.de Detailed crystallographic studies have established the isomorphism between the Mn-dominant and Fe-dominant members. rruff.info The substitution between manganese and iron affects the unit cell dimensions and refractive indices of the minerals within the series. As the iron content increases (moving towards phosphoferrite), there is a general trend in the variation of these properties.

The phosphoferrite-reddingite series minerals are often found as secondary alteration products in granite pegmatites, typically forming from the alteration of primary phosphate minerals like triphylite. gfz-potsdam.dehandbookofmineralogy.org The specific composition of a specimen within the solid solution series depends on the relative availability of manganese and iron in the local geological environment during its formation.

Table 1: Crystallographic Data for the Phosphoferrite-Reddingite Series End-Members

| Property | Reddingite (Mn-dominant) | Phosphoferrite (Fe-dominant) |

| Ideal Formula | Mn₃(PO₄)₂·3H₂O rruff.info | Fe₃(PO₄)₂·3H₂O mindat.org |

| Crystal System | Orthorhombic | Orthorhombic mindat.orghandbookofmineralogy.org |

| Space Group | Pnma | Pnma / Pbna (synthetic) mindat.orghandbookofmineralogy.org |

| Unit Cell (a) | ~9.51 Å | ~9.41 - 9.46 Å mindat.orghandbookofmineralogy.org |

| Unit Cell (b) | ~10.08 Å | ~10.02 Å mindat.orghandbookofmineralogy.org |

| Unit Cell (c) | ~8.71 Å | ~8.66 - 8.67 Å mindat.orghandbookofmineralogy.org |

| Optical Class | Biaxial (+) | Biaxial (+) handbookofmineralogy.org |

Investigation of Crystalline Defects and Inhomogeneities in Reddingite Structures

Crystalline defects are interruptions in the regular, periodic arrangement of atoms within a crystal structure. wikipedia.org In reddingite, as with any naturally occurring mineral, a variety of defects and inhomogeneities are expected. These imperfections can influence the mineral's physical and chemical properties and provide insights into its geological history. The investigation of these features relies on advanced analytical techniques such as high-resolution transmission electron microscopy (HRTEM) and X-ray diffraction.

Compositional Inhomogeneities: The most prominent inhomogeneity in reddingite is compositional zoning, which is inherent to its nature as part of a solid solution series. fiveable.me Variations in the ratio of manganese to iron during crystal growth can lead to distinct zones within a single crystal. This reflects changes in the chemical environment from which the reddingite crystallized. These compositional gradients can be mapped using techniques like electron microprobe analysis.

Point Defects: Point defects involve one or two atomic positions and are the most basic type of crystal imperfection. wikipedia.orgresearchgate.net In reddingite, these can include:

Vacancies: An atom is missing from a lattice site that would normally be occupied.

Substitutional Defects: An Mn²⁺ ion is replaced by an Fe²⁺ ion (or vice-versa), which is the basis of the solid solution. Other impurity ions of similar size and charge may also substitute in trace amounts.

Interstitial Defects: An atom occupies a site in the crystal lattice that is not typically occupied.

Line and Planar Defects: Line defects, or dislocations, are one-dimensional imperfections that disrupt the crystal lattice. wikipedia.org Planar defects are two-dimensional interruptions. In reddingite, these may include:

Grain Boundaries: These are interfaces where two separate crystals with different crystallographic orientations meet. wikipedia.org This can occur when multiple reddingite crystals grow and impinge upon one another.

Twinning: This involves a symmetrical intergrowth of two or more crystal segments. While not extensively documented specifically for reddingite, it is a common feature in many mineral groups.

Bulk Defects: Bulk defects are three-dimensional imperfections. wikipedia.orgfiveable.me In reddingite, these often manifest as:

Inclusions: These are foreign particles or fluid-filled cavities trapped within the crystal during its growth. fiveable.me Reddingite is often found associated with minerals like vivianite (B12648973) and triphylite, and microscopic inclusions of these phases can be present. rruff.info The formation of reddingite as a secondary mineral through the alteration of primary phosphates makes it susceptible to containing remnants of the parent mineral. gfz-potsdam.de

The study of these defects is crucial for a complete understanding of the mineral's properties and formation processes. Stress induced by inhomogeneities like inclusions can also lead to the formation of further defects. uni-halle.de

Table 2: Potential Crystalline Defects and Inhomogeneities in Reddingite

| Defect Type | Description | Common Manifestation in Reddingite |

| Compositional Inhomogeneity | Variation in the chemical makeup within the crystal. fiveable.me | Zoning with variable Mn:Fe ratios. |

| Point Defect | Imperfection at a single lattice site. wikipedia.org | Vacancies; substitution of Mn²⁺ by Fe²⁺; trace element impurities. |

| Line Defect (Dislocation) | Misalignment of lattice planes. wikipedia.org | Present due to growth stresses or deformation. |

| Planar Defect | 2D interface disrupting the crystal pattern. wikipedia.org | Grain boundaries between individual crystals. |

| Bulk Defect | 3D imperfection extending through the crystal. fiveable.me | Inclusions of associated minerals (e.g., vivianite, triphylite). rruff.info |

Mineralogical Research on Reddingite Paragenesis and Associated Assemblages

Reddingite Formation within Granitic Pegmatite Environments

Granitic pegmatites, particularly those enriched in phosphates, are the primary geological setting for reddingite. le-comptoir-geologique.commindat.org These igneous bodies, formed from the final, water-rich melts of solidifying granitic magmas, are known for their exceptionally large crystals and concentrations of rare elements. zarmesh.commdpi.com Reddingite typically occurs as a secondary mineral, resulting from the alteration of earlier-formed primary phosphate (B84403) minerals. le-comptoir-geologique.comhandbookofmineralogy.org

Reddingite is found in complex, zoned granitic pegmatites and is consistently associated with a suite of other phosphate minerals. handbookofmineralogy.orggeoscienceworld.org The specific mineral assemblages can vary between localities but provide a clear picture of the evolving geochemical conditions within the pegmatite.

Primary Mineral Associations: The formation of reddingite is intrinsically linked to the presence of primary lithium-manganese phosphates that crystallize during the initial stages of pegmatite consolidation. The most common primary precursor is lithiophilite (LiMn²⁺PO₄), and to a lesser extent, triphylite (LiFe²⁺PO₄). le-comptoir-geologique.comhandbookofmineralogy.org These minerals form nodules and masses within the intermediate zones of the pegmatite. mme.gov.na Other primary phosphates that may be present in the same pegmatitic unit include amblygonite-montebrasite and manganoan apatite. geoscienceworld.orgmme.gov.na

Secondary Mineral Assemblages: Reddingite is a key component of the secondary phosphate suite, forming through the alteration of primary phosphates. It is frequently found alongside a variety of other secondary manganese and iron-manganese phosphates. These associations are a testament to the complex post-magmatic history of the pegmatite. Common associated secondary minerals include:

Dickinsonite: A complex sodium-manganese phosphate. handbookofmineralogy.org

Triploidite: A manganese phosphate-hydroxide. handbookofmineralogy.org

Eosphorite: A hydrated manganese aluminum phosphate. handbookofmineralogy.orggeoscienceworld.org

Fairfieldite: A hydrated calcium manganese phosphate. handbookofmineralogy.orggeoscienceworld.org

Huréaulite: A hydrated manganese phosphate. handbookofmineralogy.org

Rhodochrosite: A manganese carbonate, often found in association with the phosphate suite. handbookofmineralogy.orggeoscienceworld.org

The following table summarizes the common mineral associations of reddingite in granitic pegmatites.

| Association Type | Associated Minerals | Typical Location in Pegmatite |

| Primary | Lithiophilite, Triphylite, Amblygonite-Montebrasite, Manganoan Apatite | Intermediate Zones, Core Margin |

| Secondary | Dickinsonite, Triploidite, Eosphorite, Fairfieldite, Huréaulite, Rhodochrosite | Alteration zones around primary phosphate nodules |

The transition from primary to secondary phosphate assemblages, including the formation of reddingite, is driven by hydrothermal alteration. tamu.edugeologyscience.com As the pegmatite cools, the residual, water-rich fluids (hydrothermal solutions) that are expelled become increasingly important agents of mineralogical change. minsocam.orgresearchgate.net These fluids interact with the already crystallized primary minerals, leading to dissolution, leaching, and the precipitation of new, often hydrated, mineral phases. usgs.govresearchgate.net

The formation of reddingite specifically involves the alteration of primary lithiophilite or triphylite by these late-stage hydrothermal fluids. le-comptoir-geologique.com This process typically involves the leaching of lithium and the hydration of the manganese phosphate structure. The fluids responsible for this alteration are thought to be active during an intermediate phase of mineralization, following the main magmatic crystallization and a high-temperature hydrothermal stage. geoscienceworld.org The intensity of this alteration can range from partial replacement of primary phosphate nodules to the formation of complex intergrowths of various secondary phosphates.

The sequence of mineral formation, or paragenesis, in phosphate-rich pegmatites reveals a systematic evolution of the geochemical environment. The study of these sequences helps to constrain the temperature, pressure, and chemical composition of the fluids involved. researchgate.netgeoscienceworld.org

The general paragenetic sequence in which reddingite is involved can be summarized as follows:

Primary Magmatic Stage: Crystallization of primary Fe-Mn phosphates, with the triphylite-lithiophilite series being the most significant. msaweb.org In many pegmatites, there is a trend where the initial iron-to-manganese ratio decreases as crystallization proceeds, leading to more manganese-rich phases in the more evolved parts of the pegmatite. mme.gov.na

Intermediate Hydrothermal Stage: Ascending hydrothermal solutions interact with the primary phosphates. This leads to the formation of an intermediate suite of minerals, including reddingite. geoscienceworld.org Reddingite forms after the primary lithiophilite/triphylite but before later, more altered phases. geoscienceworld.org

Late-Stage Alteration/Weathering: Further alteration by low-temperature fluids or near-surface weathering can lead to the replacement of reddingite and other secondary phosphates by manganese oxides or other highly oxidized phosphate minerals. researchgate.net

The following table illustrates a simplified paragenetic sequence for manganese phosphates in a complex pegmatite.

| Paragenetic Stage | Key Minerals | Formation Process |

| Primary Magmatic | Lithiophilite-Triphylite | Crystallization from the pegmatitic melt. |

| Intermediate Hydrothermal | Reddingite , Eosphorite, Fairfieldite | Alteration of primary phosphates by hydrothermal fluids. |

| Late-Stage Alteration | Alluaudite, Heterosite, Manganese Oxides | Oxidation and replacement of earlier-formed phosphates. researchgate.netresearchgate.net |

Diagenetic Formation of Reddingite in Reducing Lake Sediments

While primarily known from pegmatites, reddingite has also been identified as a stable and probable phosphate mineral forming during diagenesis in reducing lake sediments. arizona.edu Diagenesis refers to the physical and chemical changes occurring in sediments after their initial deposition and during and after their lithification, but before metamorphism. researchgate.netmdpi.com In this environment, reddingite is considered an authigenic mineral, meaning it forms in place within the sediment. researchgate.net

The formation of reddingite in these settings is linked to the biogeochemical cycling of phosphorus and manganese in anoxic (oxygen-deficient) conditions. arizona.edu In such environments, the interstitial (pore) waters of the sediment can become supersaturated with respect to certain minerals due to the microbial breakdown of organic matter and the reductive dissolution of manganese oxides. caltech.edu This leads to the precipitation of authigenic phosphate minerals. Reddingite, along with vivianite (B12648973) (an iron phosphate), is one of the key minerals that can form under these reducing conditions, playing a role in regulating the phosphorus levels in the interstitial waters. researchgate.netarizona.edu

Geochemical Controls on Reddingite Stability and Environmental Formation Conditions

The stability of reddingite is governed by specific geochemical parameters, primarily the redox potential (Eh) and pH of the environment, as well as the activities of manganese and phosphate ions.

In pegmatitic environments , the formation of reddingite is favored by conditions that are sufficiently reducing to maintain manganese in its divalent state (Mn²⁺). The hydrothermal fluids responsible for its formation are generally considered to be near-neutral to slightly acidic.

In sedimentary environments , reddingite's stability field is confined to reducing conditions. arizona.edu Thermochemical data indicate that in freshwater environments, reddingite is a stable phase in anoxic sediments. The presence of manganese oxides and hydroxides in the overlying oxygenated sediment layers provides a source of manganese. usra.edu As these oxides are buried and encounter reducing conditions, manganese is released into the pore waters as Mn²⁺, where it can then combine with phosphate to form reddingite. caltech.edu The presence of magnesium ions (Mg²⁺) can influence phosphate adsorption onto manganese oxides, potentially affecting the availability of phosphate for reddingite formation, with optimal adsorption occurring at a pH range of 5-7. usra.edu

The following table outlines the general geochemical conditions favorable for reddingite formation.

| Parameter | Pegmatitic Environment | Sedimentary Environment |

| Redox Potential (Eh) | Reducing | Reducing (Anoxic) |

| pH | Near-neutral to slightly acidic | Slightly acidic to circumneutral |

| Key Reactants | Primary Mn-phosphates (Lithiophilite), H₂O | Dissolved Mn²⁺, Dissolved PO₄³⁻ |

| Source of Mn | Lithiophilite/Triphylite | Reductive dissolution of Mn-oxides |

Alteration Pathways and Product Minerals Involving Reddingite

Reddingite itself is subject to alteration under changing environmental conditions, particularly with exposure to more oxidizing environments. mindat.orgarizona.edu This alteration is a common feature in the near-surface or weathered portions of pegmatites and can also occur in sedimentary settings if the redox boundary shifts.

The most common alteration pathway for reddingite involves oxidation. The Mn²⁺ in the reddingite structure is oxidized to Mn³⁺, leading to the formation of different mineral species. This process is often accompanied by a color change in the mineral, from its typical pale pink or yellowish-brown to a darker reddish-brown or brown. mindat.orghandbookofmineralogy.org

Common alteration products of reddingite include:

Kryzhanovskite: The oxidized ferric iron analogue of phosphoferrite, indicating that similar oxidation processes can affect the phosphoferrite-reddingite series. researchgate.net

Manganese Oxides: Under strongly oxidizing conditions, such as those found during surface weathering, reddingite can break down completely, leading to the formation of various manganese oxides and hydroxides, such as nsutite or cryptomelane. ird.fr

Laueite and Strunzite: In some geological settings, Mn-bearing phosphates can alter to complex hydrated iron-manganese phosphates like laueite or strunzite under more oxidizing and acidic conditions. mdpi.com

The alteration of reddingite is a key part of the broader geochemical cycling of manganese and phosphorus in near-surface environments.

Comparative Mineralogy and Characterization of Reddingite Group Minerals (e.g., Correianevesite)

The Reddingite group, also known as the Phosphoferrite group, is a series of isomorphous hydrated phosphate minerals. mindat.orgmindat.org These minerals share a common orthorhombic crystal structure and a general chemical formula, but differ in the specific divalent cations they contain. Reddingite, with the ideal formula Mn²⁺₃(PO₄)₂·3H₂O, is the manganese-dominant end member of a series it forms with phosphoferrite, the iron-dominant analogue. wikidata.orghandbookofmineralogy.orgmerriam-webster.com A key member of this group for comparative analysis is Correianevesite, which has the ideal chemical formula Fe²⁺Mn²⁺₂(PO₄)₂·3H₂O. mindat.orgresearchgate.net This mineral provides insight into the cationic substitution within the shared crystal structure.

Detailed research findings reveal both the distinct and shared characteristics among these minerals. Reddingite and Correianevesite both crystallize in the orthorhombic system, specifically in the dipyramidal class (2/m 2/m 2/m). mindat.orgmindat.org Their space group is consistently identified as Pbna (or Pmna for Reddingite in some sources, which is a non-standard setting of Pbcn). mindat.orgmindat.orgresearchgate.net The crystal structure is built around two distinct octahedral sites, M(1) and M(2), which accommodate the divalent cations (primarily Mn²⁺ and Fe²⁺), and a single tetrahedral site for phosphorus. uliege.be In Correianevesite, the iron cation (Fe²⁺) preferentially occupies the M(1) site, while manganese (Mn²⁺) dominates the M(2) site. uliege.beresearchgate.net

Chemically, the primary distinction lies in the dominant divalent cation. While Reddingite's ideal formula contains only manganese, natural samples often show some substitution by ferrous iron (Fe²⁺). mindat.org Correianevesite, by its formula, has a specific 2:1 ratio of manganese to iron. mindat.orghandbookofmineralogy.org This substitution directly influences the physical and optical properties of the minerals.

Physically, both minerals are quite similar. They exhibit a vitreous to resinous luster and have a Mohs hardness of approximately 3.5. mindat.orgmindat.orgle-comptoir-geologique.com Their cleavage is poor on the {010} plane, and they have an uneven or irregular fracture. mindat.orgmindat.orgresearchgate.net The color of Reddingite can range from colorless and pale pink or yellow to reddish-brown, often darkening with alteration. mindat.orgle-comptoir-geologique.com Correianevesite is typically grayish-brown to reddish-brown. mindat.orgresearchgate.net The density of these minerals is also comparable, with Reddingite's specific gravity measured between 3.0 and 3.2 g/cm³ and Correianevesite's measured at 3.25 g/cm³. mindat.orgmindat.org These slight variations in color and density are directly attributable to the differing iron and manganese content. mindat.orgmindat.org

Research Findings on Reddingite Group Minerals

Below are data tables comparing the key mineralogical properties of Reddingite and Correianevesite based on published research.

Table 1: Comparative Properties of Reddingite and Correianevesite

| Property | Reddingite | Correianevesite |

|---|---|---|

| Ideal Formula | Mn²⁺₃(PO₄)₂·3H₂O mindat.orgwikidata.org | Fe²⁺Mn²⁺₂(PO₄)₂·3H₂O mindat.orghandbookofmineralogy.org |

| Crystal System | Orthorhombic mindat.org | Orthorhombic mindat.org |

| Crystal Class | mmm (2/m 2/m 2/m) - Dipyramidal mindat.org | mmm (2/m 2/m 2/m) - Dipyramidal mindat.org |

| Space Group | Pmna (non-standard) or Pbna mindat.orguliege.be | Pbna mindat.orgresearchgate.netresearchgate.net |

| Unit Cell Parameters | a = 9.49 Å, b = 10.08 Å, c = 8.7 Å mindat.org | a = 9.4887 Å, b = 10.1149 Å, c = 8.7062 Å mindat.orgresearchgate.net |

| Color | Colorless, pale pink, yellow, reddish-brown to dark brown mindat.org | Grayish-brown to reddish-brown mindat.org |

| Lustre | Vitreous, Resinous mindat.org | Vitreous mindat.org |

| Hardness (Mohs) | 3.5 mindat.orgle-comptoir-geologique.com | 3.5 mindat.orgresearchgate.net |

| Specific Gravity | 3.0 - 3.2 (measured) mindat.org | 3.25 (measured) mindat.orgresearchgate.net |

| Cleavage | Poor on {010} mindat.org | Poor on {010} mindat.orgresearchgate.net |

| Fracture | Irregular/Uneven mindat.org | Irregular/Uneven mindat.orgresearchgate.net |

| Streak | White mindat.org | White mindat.orgresearchgate.net |

| Optical Character | Biaxial (+) le-comptoir-geologique.com | Biaxial (+) researchgate.nethandbookofmineralogy.org |

| Refractive Indices | nα = 1.643, nβ = 1.653, nγ = 1.674 le-comptoir-geologique.com | nα = 1.661, nβ = 1.673, nγ = 1.703 researchgate.nethandbookofmineralogy.org |

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Reddingite | Mn₃(PO₄)₂·3H₂O |

| Correianevesite | Fe²⁺Mn²⁺₂(PO₄)₂·3H₂O |

Advanced Spectroscopic Characterization of Reddingite

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, serves as a powerful tool for probing the molecular structure of Reddingite. These techniques are sensitive to the vibrations of chemical bonds within the crystal lattice, offering insights into the arrangement of phosphate (B84403) and water units.

Raman spectroscopy is particularly effective for identifying the various phosphate anions present in the Reddingite structure. Analysis of Reddingite samples, specifically intermediate members of the reddingite-phosphoferrite series, supports the presence of not only standard phosphate (PO₄³⁻) units but also hydrogen phosphate (HPO₄²⁻) and dihydrogen phosphate (H₂PO₄⁻) groups within the mineral's structure. ufop.br The presence of these protonated phosphate groups introduces complexity to the Raman spectra. researchgate.net

The primary PO₄³⁻ stretching region in the Raman spectrum provides a characteristic signature for the mineral. researchgate.net The different phosphate units give rise to distinct vibrational bands, and their positions can be used to understand the degree of protonation and the local chemical environment. The most intense vibrational modes in carbonophosphates, which also contain phosphate groups, are the ν1(P–O) stretching modes, typically found around 964 cm⁻¹. copernicus.org

Table 1: Selected Raman Bands for Phosphate Groups in Phosphate-Bearing Minerals This table is illustrative of typical phosphate group vibrations; specific band positions for pure Reddingite may vary.

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| ν1 Symmetric Stretch | ~965 | PO₄³⁻ |

| ν2 Bending | ~400-600 | PO₄³⁻ |

| ν3 Antisymmetric Stretch | ~1075 | PO₄³⁻ |

| ν4 Bending | ~400-600 | PO₄³⁻ |

Infrared Spectroscopy of Water and Hydroxyl Stretching Modes in Reddingite

Infrared (IR) spectroscopy is highly sensitive to the vibrations of water (H₂O) molecules and hydroxyl (OH⁻) groups, making it ideal for studying the hydration state of Reddingite. The IR spectrum of Reddingite clearly identifies bands corresponding to water and hydroxyl stretching modes. ufop.brresearchgate.net These vibrations are typically observed in the high-wavenumber region of the spectrum, generally above 3000 cm⁻¹. mdpi.com

The complexity of the spectra in this region, often showing multiple overlapping and broad bands, indicates the presence of water molecules in different structural environments. researchgate.net For instance, distinct bands can be attributed to strongly hydrogen-bonded, weakly hydrogen-bonded, and non-hydrogen-bonded water molecules. researchgate.net The corresponding H-O-H bending modes for water are found between 1600 and 1700 cm⁻¹. mdpi.com Strong IR bands observed around 800 cm⁻¹ in related phosphate minerals are attributed to water librational modes, which are hindered rotational movements of water molecules within the crystal lattice. researchgate.net

Table 2: General Infrared Band Assignments for Water and Hydroxyl Groups This table provides typical frequency ranges for water and hydroxyl vibrations in hydrated minerals.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Group |

| 3000 - 3600 | Stretching vibrations | H₂O, OH⁻ |

| 1600 - 1700 | Bending vibrations | H₂O |

| ~800 | Librational modes | H₂O |

Mössbauer Spectroscopy for Iron Valence State Determination and Site Distribution in Fe-Bearing Reddingite

Mössbauer spectroscopy is a nuclear technique specifically sensitive to iron (⁵⁷Fe) atoms, making it an essential tool for characterizing Fe-bearing Reddingite. nih.gov This method provides precise information on the oxidation state (valence) of iron, distinguishing between ferrous (Fe²⁺) and ferric (Fe³⁺) ions. nih.govifremer.fr Furthermore, it can determine how iron atoms are distributed among the different crystallographic sites within the mineral structure. ifremer.fr

In the Reddingite-phosphoferrite series, where manganese is substituted by iron, Mössbauer spectroscopy can quantify the relative proportions of Fe²⁺ and Fe³⁺. The presence of ferric iron is often indicative of oxidation. researchgate.net The spectrum of an Fe-bearing mineral is a sum of subspectra corresponding to each unique iron site. ifremer.fr By fitting the experimental spectrum, researchers can extract hyperfine parameters, such as isomer shift and quadrupole splitting, which are characteristic of the iron's valence state and its local coordination environment (e.g., octahedral or tetrahedral sites). nih.govifremer.fr For example, in the study of a related mineral, correianevesite, the Mössbauer spectrum revealed two distinct sites for Fe²⁺ and one for Fe³⁺, with a specific occupancy ratio. researchgate.net

Electron Microprobe Analysis for Major and Trace Elemental Composition of Reddingite Samples

Electron Microprobe Analysis (EPMA) is a quantitative, non-destructive technique used to determine the elemental composition of minute solid samples with high spatial resolution (as small as 1-2 microns). carleton.edu It is a primary tool for obtaining precise chemical data for minerals like Reddingite. carleton.eduresearchgate.net The technique involves bombarding a sample with a focused electron beam and measuring the wavelength and intensity of the characteristic X-rays emitted by the elements within the sample. utexas.edu

EPMA is used to determine the concentrations of major elements in Reddingite (Mn, Fe, P, O) and to detect and quantify minor or trace impurities such as Calcium (Ca) and Magnesium (Mg). ufop.br This data is crucial for calculating the precise chemical formula of a specific sample and determining its position within the Reddingite-phosphoferrite solid solution series. ufop.br For example, an EPMA study on a sample from the Cigana mine in Brazil yielded a formula of (Mn₁.₆₀Fe₁.₂₁Ca₀.₀₁Mg₀.₀₁)P₂.₈₃(PO₄)₂.₁₂(H₂O₂.₈₅F₀.₀₁)P₂.₈₆, confirming its identity as an intermediate member with a predominance of the Reddingite component. ufop.br

Table 3: Example Elemental Composition of a Reddingite-Series Mineral via EPMA Data from a sample from the Cigana mine, Brazil. ufop.br

| Element/Oxide | Weight % | Atomic Proportion |

| Mn | - | 1.60 |

| Fe | - | 1.21 |

| Ca | - | 0.01 |

| Mg | - | 0.01 |

Scanning Electron Microscopy (SEM) for Morphological and Textural Analysis of Reddingite Microcrystals and Aggregates

Scanning Electron Microscopy (SEM) is a vital imaging technique for studying the morphology (shape and structure) and texture of mineral samples at the micro-scale. researchgate.netmdpi.com SEM provides high-resolution images of the sample surface, revealing details about crystal habit, size, intergrowths, and the nature of aggregates. ufop.brresearchgate.net

In the study of Reddingite, SEM analysis is used to examine its crystal forms, which are often pseudo-octahedral. researchgate.nethandbookofmineralogy.org The technique can also reveal textural relationships, such as how Reddingite crystals are grouped or associated with other secondary phosphate minerals in its natural geological setting. ufop.brhandbookofmineralogy.org Backscattered electron (BSE) imaging, a feature of SEM, can also provide qualitative compositional information, as the brightness of different phases in the image correlates with their average atomic number, helping to distinguish between different minerals in an aggregate. researchgate.net

Thermogravimetric Analysis (TGA) for Quantifying Water Content and Thermal Behavior of Hydrated Reddingite

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature under a controlled atmosphere. xrfscientific.com It is particularly useful for studying hydrated minerals like Reddingite (Mn₃(PO₄)₂·3H₂O) to quantify their water content and investigate their thermal stability. xrfscientific.comoszk.hu

As a Reddingite sample is heated, it will lose its water of hydration at specific temperature ranges. TGA precisely measures this mass loss, allowing for the accurate calculation of the amount of water present in the crystal structure. xrfscientific.com This is a direct method to confirm the '3H₂O' part of Reddingite's ideal formula. The resulting TGA curve (mass vs. temperature) also provides information on the mineral's decomposition behavior, showing the temperatures at which dehydration occurs. xrfscientific.com This data is crucial for understanding the thermal stability of the mineral. xrfscientific.com

Application of Other Advanced Spectroscopic Techniques to Reddingite and Analogous Compounds

While foundational techniques like infrared and Raman spectroscopy provide valuable molecular vibration information, a deeper understanding of the electronic structure, oxidation states, and local coordination environments of the metal centers in reddingite (Mn₃(PO₄)₂·3H₂O) requires the application of more advanced spectroscopic methods. Techniques such as Mössbauer spectroscopy, X-ray absorption spectroscopy (XAS), and electron paramagnetic resonance (EPR) are particularly powerful for probing the Fe and Mn cations that are central to the mineral's structure and properties. Although comprehensive studies applying these techniques directly to reddingite are limited in publicly accessible literature, extensive research on analogous iron and manganese phosphate minerals provides a robust framework for understanding its spectroscopic characteristics.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for studying atoms with specific isotopes, most notably ⁵⁷Fe. It provides precise information on the oxidation state (e.g., Fe²⁺ vs. Fe³⁺), coordination environment, and magnetic properties of iron within a crystal lattice. mst.edusemanticscholar.orggeoscienceworld.orgresearchgate.net Given that reddingite forms a solid solution series with its iron-dominant analogue, phosphoferrite, and often contains significant iron impurities, Mössbauer spectroscopy is an indispensable tool for its characterization. mindat.orgmindat.orghandbookofmineralogy.org

A prime example comes from the study of correianevesite (Fe²⁺Mn²⁺₂(PO₄)₂·3H₂O), a mineral from the reddingite-phosphoferrite group. researchgate.netminsocam.org Mössbauer analysis of correianevesite revealed the presence of both ferrous (Fe²⁺) and ferric (Fe³⁺) iron. The spectra were resolved to show two distinct crystallographic sites for Fe²⁺ and one for Fe³⁺, with a relative occupancy ratio of Fe²⁺(site 1):Fe²⁺(site 2):Fe³⁺ = 39:55:6. researchgate.netminsocam.org This differentiation of iron sites is crucial for understanding the crystal chemistry and post-formation oxidative processes that may occur. Such detailed information on cation site occupancy and valence state is difficult to obtain with other methods. nih.gov

Table 1: Mössbauer Spectroscopy Parameters for Iron Sites in Correianevesite

| Iron Site | Oxidation State | Relative Occupancy (%) |

|---|---|---|

| Site 1 | Fe²⁺ | 39 |

| Site 2 | Fe²⁺ | 55 |

| Site 3 | Fe³⁺ | 6 |

This table summarizes the findings from Mössbauer spectroscopy on correianevesite, a close analogue of reddingite, showing the distribution and oxidation state of iron across different crystallographic sites. researchgate.netminsocam.org

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information on the oxidation state and local geometric structure of an absorbing atom. wikipedia.orgmdpi.comdiamond.ac.uk The technique is divided into two regimes: X-ray Absorption Near-Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral), and Extended X-ray Absorption Fine Structure (EXAFS), which provides information about the bond distances and coordination numbers of neighboring atoms. acs.orgnih.gov

For a manganese-dominant mineral like reddingite, Mn K-edge XANES is particularly insightful. The energy of the absorption edge shifts to higher values with an increasing oxidation state of manganese. anl.govnih.gov Analysis of the pre-edge region of the XANES spectrum can provide quantitative information on the average manganese valence and the symmetry of its coordination environment. anl.gov Studies on a wide range of Mn-bearing minerals have established a robust methodology for determining Mn speciation, which could be applied to reddingite to precisely quantify its Mn²⁺ content and detect any surface oxidation to Mn³⁺ or Mn⁴⁺. anl.govresearchgate.net

Furthermore, Phosphorus K-edge XANES spectroscopy has been performed on a diverse array of phosphate minerals, including those containing reduced iron and manganese. nih.gov The spectra exhibit features, including pre-edge peaks and edge positions, that are characteristic of the dominant cation in the mineral structure. For instance, phosphate minerals with reduced iron (Fe²⁺) show a distinct pre-edge feature that is absent in minerals with only oxidized iron (Fe³⁺). nih.gov This technique can be used to distinguish between different phosphate mineral groups and could be used to identify reddingite or its analogues in complex geological samples. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, making it highly effective for studying paramagnetic ions like Mn²⁺ (with a d⁵ electron configuration) and Fe³⁺. nih.gov EPR spectra are described by a spin Hamiltonian, which includes parameters like the g-factor, zero-field splitting (ZFS) values (D and E), and the hyperfine coupling constant (A). These parameters are exquisitely sensitive to the local symmetry and electronic environment of the paramagnetic ion. nih.govias.ac.in

Direct EPR studies on reddingite are not widely reported, but research on Mn²⁺ ions doped into analogous phosphate lattices provides excellent models. A comprehensive study on Mn²⁺ incorporated into beta-tricalcium phosphate (β-TCP, Ca₃(PO₄)₂) identified three structurally inequivalent positions for the Mn²⁺ ion within the host lattice. mdpi.com Each position was characterized by a distinct set of g-factors and hyperfine constants, reflecting the different local environments. mdpi.com

Table 2: EPR Spin-Hamiltonian Parameters for Mn²⁺ Centers in a β-Tricalcium Phosphate Lattice

| Parameter | Mn²⁺ Position 1 | Mn²⁺ Position 2 | Mn²⁺ Position 3 |

|---|---|---|---|

| g-factor | 2.0002 | 2.0010 | 2.0005 |

| Hyperfine Constant A (MHz) | -277.4 | -274.6 | -271.8 |

This table presents the spectroscopic parameters for three distinct Mn²⁺ sites identified by EPR in a β-tricalcium phosphate analogue. The different g-factors and hyperfine constants indicate unique local coordination environments for the manganese ions. mdpi.com

Similarly, single-crystal EPR studies of Mn(II) doped into zinc ammonium (B1175870) phosphate hexahydrate determined the spin Hamiltonian parameters, revealing an orthorhombic symmetry for the paramagnetic impurity site. ias.ac.in Such studies demonstrate that EPR can precisely elucidate the nature of the cation sites in phosphate minerals. Given the multiple distinct cation sites within the reddingite structure, EPR would be a powerful tool to probe the specific manganese environments and how they are affected by iron substitution.

Theoretical and Computational Studies of Reddingite

Quantum Mechanical Simulations for Electronic Structure and Bonding Characteristics of Manganese Phosphate (B84403) Hydrates

Quantum mechanical simulations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of chemical bonds within manganese phosphate hydrates. researchwithrutgers.comustc.edu.cn DFT calculations can quantitatively reproduce measured properties and provide detailed insights into how bonding modulates electronic and magnetic properties. originslab.net

Research employing DFT has been used to analyze the Mn(II)-P hyperfine interactions in various manganese phosphate complexes. originslab.net These studies reveal that while the dipolar components of these interactions are relatively constant, the isotropic contributions are significantly affected by factors like protonation and esterification. originslab.net Counterintuitively, weaker manganese-phosphate bonds can lead to larger isotropic values, indicating higher unpaired-electron spin densities at the phosphorus nuclei. originslab.net DFT calculations have successfully modeled these hyperfine couplings, offering a theoretical framework for understanding the in situ spectra of cellular Mn(II) complexes. originslab.net

For Reddingite (Mn3(PO4)2·3H2O), simulations often utilize advanced methodologies like the Vienna Ab-initio Simulation Package (VASP) code. researchgate.net To accurately model the electron-ion interactions, the projected augmented wave (PAW) method is employed. researchgate.net A critical aspect of these simulations for transition metal compounds like Reddingite is the treatment of electron correlation effects in the d orbitals of manganese. This is often addressed by incorporating an effective Hubbard U parameter (DFT+U), with a typical value of 4.0 eV used for Mn d orbitals, which corrects for the self-interaction error in standard DFT approximations. researchgate.net

| Parameter | Method/Value | Purpose | Reference |

|---|---|---|---|

| Simulation Code | VASP (Vienna Ab-initio Simulation Package) | Performs first-principles quantum mechanical calculations. | researchgate.net |

| Electron-Ion Interaction | Projected Augmented Wave (PAW) Method | Provides an accurate and efficient description of the interaction between core and valence electrons. | researchgate.net |

| Exchange-Correlation Functional | DFT+U | Improves the description of localized d-electrons in transition metals like manganese. | researchgate.net |

| Hubbard Parameter (U) | 4.0 eV for Mn d orbitals | Corrects for on-site Coulomb repulsion, leading to a more accurate electronic structure. | researchgate.net |

| Plane-Wave Cutoff Energy | 800 eV | Ensures convergence of the total energy with respect to the basis set size. | researchgate.net |

Molecular Dynamics (MD) Simulations for Structural Prediction and Dynamic Behavior of Reddingite

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of systems comprising a large number of atoms or molecules. mdpi.comgeologyscience.ru By solving Newton's equations of motion, MD simulations can provide direct information about the spatial distribution and movement of atoms over time, offering insights into structural evolution, deformation mechanisms, and the influence of external factors like temperature and pressure. mdpi.comucla.edu This approach is widely used to investigate the interaction between organic and inorganic compounds, predict material properties, and understand nanoscale processes. mdpi.comustc.edu.cn

In the context of Reddingite, MD simulations can be employed to:

Predict Crystal Structure: Starting from an initial guess, MD simulations can refine the atomic positions to predict the stable crystal structure.

Analyze Dynamic Behavior: These simulations reveal the vibrational modes of the atoms and the dynamic behavior of the water molecules within the hydrated structure. This includes understanding the diffusion of water molecules and the stability of the hydrate under varying temperatures.

Investigate Mechanical Properties: MD can be used to simulate the response of the Reddingite structure to mechanical stress, providing insights into its hardness, elasticity, and potential deformation mechanisms at the atomic scale. geoscienceworld.org The interaction between different mineral phases can also be modeled to understand the mechanical properties of composite materials. geologyscience.ru

The fundamental process of an MD simulation involves defining an initial structure, assigning initial velocities to the atoms (often corresponding to a specific temperature), and then calculating the forces between atoms using a force field. The simulation proceeds in small time steps, updating the atomic positions and velocities at each step to trace the trajectory of the system. ucla.edu

| Application Area | Information Gained | Simulation Details |

|---|---|---|

| Structural Prediction | Equilibrium atomic coordinates, lattice parameters, and crystal symmetry. | Energy minimization of an initial guess structure within a defined simulation box. |

| Dynamic Behavior | Atomic vibrations, diffusion of water molecules, phase transitions. | Simulation at constant temperature and pressure (NPT ensemble) over time. |

| Mechanical Properties | Stress-strain relationships, Young's modulus, shear modulus, deformation mechanisms. | Application of tensile or compressive forces to the simulation box and monitoring the structural response. geoscienceworld.org |

| Surface Interactions | Adsorption mechanisms, interaction with other molecules or surfaces. | Construction of a surface slab and simulation with surrounding molecules (e.g., water). |

First-Principles Calculations of Thermodynamic Properties and Phase Stability of Reddingite

First-principles calculations, rooted in DFT, are a cornerstone for determining the thermodynamic properties of minerals without relying on experimental parameters. wikipedia.org By calculating the total energy of a crystal structure, it is possible to derive key thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy, which govern the stability of a mineral phase under different pressure and temperature conditions. acs.orgresearchgate.net

The quasi-harmonic approximation (QHA) is a common and accurate method used in conjunction with DFT to compute the vibrational spectra and thermodynamic properties of crystals at finite temperatures. researchgate.net This approach involves calculating the phonon frequencies for a crystal at various volumes. From these frequencies, the vibrational contribution to the free energy can be determined, allowing for the calculation of properties like heat capacity, thermal expansion, and bulk modulus as a function of temperature. researchgate.net

For manganese phosphate hydrates like Reddingite, these calculations can address several key questions:

Relative Stability: By comparing the calculated Gibbs free energy of Reddingite with other manganese phosphate phases (e.g., switzerite, hureaulite) or its anhydrous counterpart, its relative stability can be determined. researchgate.netminsocam.org

Dehydration Processes: The thermodynamic driving forces for the dehydration of Reddingite can be investigated by calculating the energetics of removing water molecules from the crystal lattice. mdpi.com

Pressure-Temperature Phase Diagram: First-principles calculations can be used to predict the phase boundaries of Reddingite and its potential transformations to other phases at high pressures and temperatures, which is crucial for understanding its geological occurrences. originslab.net

The accuracy of these predictions depends on the chosen exchange-correlation functional within DFT. While simpler approximations are often sufficient, for systems with strong electronic correlations, more advanced methods may be necessary. wikipedia.org

Computational Modeling of Nucleation and Crystallization Processes for Reddingite Formation

The formation of crystalline materials like Reddingite from a solution involves two key stages: nucleation (the formation of initial stable crystal seeds) and crystal growth. Computational modeling provides a means to simulate these complex, multi-scale processes.

While direct, large-scale MD simulations of nucleation can be computationally intensive, they can offer atomic-level detail on the initial stages of cluster formation. mdpi.com More commonly, theoretical models based on classical nucleation theory are employed. These models describe the free energy barrier that must be overcome to form a critical nucleus.

Mathematical models, often formulated as Fokker-Planck type kinetic equations, can describe the evolution of an ensemble of crystals over time. These models can account for factors such as:

Supersaturation: The driving force for crystallization.

Nucleation Rate: The frequency at which new stable nuclei form, which can be modeled using expressions like the Weber-Volmer-Frenkel-Zel'dovich (WVFZ) mechanism.

Growth Rate: The speed at which crystal faces advance, which depends on factors like temperature, concentration, and diffusion in the solution.

In the context of manganese phosphate hydrates, experimental studies show that controlling the kinetics is crucial for the resulting phase and crystal size. For instance, the chelation of Mn²⁺ ions and lower aging temperatures can slow crystal growth, leading to larger, well-formed single crystals of related phases like hureaulite. researchgate.netminsocam.org Computational models can help to quantify these relationships, simulating how different precursor concentrations or the presence of additives influence the nucleation and growth pathways, ultimately determining whether phases like Reddingite, switzerite, or niahite are formed. researchgate.net

Theoretical Spectroscopic Predictions for Interpretation and Validation of Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation and validation of experimental data from techniques like Raman, infrared (IR), and X-ray absorption spectroscopy (XAS).

By calculating the vibrational frequencies of a molecule or crystal lattice, it is possible to simulate its Raman and IR spectra. These simulated spectra can be compared directly with experimental results to:

Confirm Mineral Identification: Matching the peak positions and relative intensities of experimental and simulated spectra provides strong evidence for the identity of a mineral phase.

Assign Vibrational Modes: Theoretical calculations allow each peak in a spectrum to be assigned to specific atomic motions (e.g., P-O stretching, O-H bending), leading to a deeper understanding of the material's structure and bonding.

Study Structural Changes: The effect of pressure, temperature, or chemical substitution on the vibrational spectra can be modeled to interpret changes observed in experiments.

Time-dependent density functional theory (TD-DFT) is a powerful tool for simulating electronic excitations, such as those probed by XAS. For manganese compounds, TD-DFT can be used to calculate the Mn K pre-edge spectra. These calculations help to understand how features in the experimental spectrum relate to the electronic structure, such as Mn 3d-4p mixing, and the local coordination geometry around the manganese atoms. This combined experimental and computational approach provides a robust characterization of the material's geometric and electronic structure.

Investigation of Isotope Fractionation Mechanisms in Reddingite-Bearing Systems through Computational Approaches

First-principles calculations based on DFT have become a reliable and powerful method for investigating the equilibrium fractionation of stable isotopes among different mineral phases and between minerals and fluids. mdpi.comresearchgate.net This approach is crucial for interpreting natural isotope variations and developing new isotope-based geothermometers. researchgate.net

The theoretical basis for these calculations lies in determining the vibrational frequencies of the crystal lattice. Heavier isotopes form slightly stronger bonds and have lower vibrational frequencies than lighter isotopes. By calculating the phonon density of states for isotopically substituted and unsubstituted crystals, one can compute the reduced partition function ratio (β-factor). The equilibrium fractionation factor (α) between two phases is then simply the ratio of their β-factors.

For Reddingite (Mn3(PO4)2·3H2O), this computational approach can be used to investigate the fractionation of several key isotopes:

Manganese (Mn): While Mn has only one stable isotope (⁵⁵Mn), the decay of the cosmogenic radioisotope ⁵³Mn to ⁵³Cr is used in dating early Solar System materials. originslab.net Theoretical studies on related transition metals show that isotope fractionation is sensitive to coordination number and redox state. wikipedia.org

Oxygen (O): Oxygen isotope fractionation between phosphates and water is a widely used tool. Calculations can predict the equilibrium ¹⁸O/¹⁶O fractionation between the phosphate (PO₄) group in Reddingite, its hydration water (H₂O), and surrounding aqueous fluids, providing a basis for geothermometry.

Phosphorus (P): Although less commonly studied, variations in phosphorus isotopes could potentially trace biogeochemical cycles.

Hydrogen (H): The D/H ratio in the water of hydration can provide information about the origin of the fluids from which Reddingite crystallized.

These first-principles calculations can accurately predict how isotope fractionation factors change with temperature and pressure, providing a theoretical foundation for interpreting isotopic data from Reddingite-bearing geological systems. researchgate.net The main factors controlling the fractionation are the coordination environment of the element and the strength of its chemical bonds.

Synthesis Pathways and Formation Mechanisms of Reddingite and Analogous Compounds

Experimental Hydrothermal Synthesis of Manganese Phosphates Analogous to Reddingite

Hydrothermal synthesis is a robust method for crystallizing minerals under conditions of high temperature and pressure, mimicking processes that occur in the Earth's crust. This technique has been successfully employed to synthesize various manganese phosphates, providing a basis for understanding the formation of reddingite.

In a typical hydrothermal process, soluble manganese salts and a phosphate (B84403) source are dissolved in a solvent (usually water) and sealed in a Teflon-lined stainless-steel autoclave. The autoclave is then heated to a specific temperature for a set duration, allowing the reactants to form crystalline products. The morphology and crystal structure of the resulting manganese phosphate can be controlled by adjusting parameters such as the molar ratio of reactants, temperature, reaction time, and the presence of organic templates. mdpi.com

For instance, new manganese(II) phosphates have been prepared using ethylenediamine (B42938) as a template molecule under hydrothermal conditions. researchgate.netresearchgate.net In one such synthesis, the resulting compound, (C₂H₁₀N₂)[Mn₂(HPO₄)₃(H₂O)], features a complex anionic sheet structure composed of manganese-oxygen octahedra and trigonal bipyramids linked by hydrogen phosphate groups. researchgate.netresearchgate.net While not identical to reddingite, the synthesis of such analogues demonstrates how experimental conditions can be manipulated to create specific manganese phosphate frameworks.

The table below summarizes typical parameters used in the hydrothermal synthesis of manganese organic phosphates, which can be adapted for reddingite formation.

| Parameter | Condition | Effect on Product |

|---|---|---|

| Reactants | Manganese(II) source (e.g., C₁₀H₁₄MnO₄), Phosphate source (e.g., C₆H₇O₃P) | Determines the elemental composition of the final product. |

| Temperature | Typically 120 °C | Influences reaction kinetics and the crystallinity of the product. |

| Time | Around 12 hours | Affects the completion of the reaction and the size of the crystals. |

| Molar Ratio (Mn²⁺:Phosphate Source) | Varied (e.g., 1:3, 3:5, 1:1) | Significantly controls the morphology of the resulting nanostructures (e.g., palm leaf, nanoscale strip, nanosheet). mdpi.com |

Bio-Inspired and Membrane-Assisted Synthesis of Hydrated Manganese (II) Phosphate Nanostructures

Nature provides sophisticated templates for the controlled mineralization of inorganic materials. Bio-inspired synthesis seeks to mimic these biological processes to create complex, hierarchical nanostructures at ambient temperatures. Collagen, a major structural protein in animals, has been successfully used as a biotemplate to synthesize hydrated manganese (II) phosphate (Mn₃(PO₄)₂·3H₂O), the same chemical formula as reddingite. rsc.orgresearchgate.netnih.gov

In this approach, a solution of manganese chloride is mixed with a collagen solution, followed by the addition of a phosphate source. rsc.org The collagen protein plays a crucial role in the biomineralization process by inducing the nucleation of manganese phosphate and guiding its growth into intricate structures. researchgate.netnih.gov This method has been used to produce exquisite nanoflowers composed of branched petals. rsc.orgsemanticscholar.org The unique triple helix structure and amino acid sequences of collagen provide specific sites for ion binding, acting as a scaffold and a "glue" to assemble the mineral petals. researchgate.netnih.gov

The key findings from collagen-templated synthesis are summarized below:

Product Identification: X-ray diffraction (XRD) patterns of the synthesized nanomaterial match the standard for Mn₃(PO₄)₂·3H₂O (JCPDS no. 3-426), confirming the formation of a reddingite-analogue. rsc.orgresearchgate.net

Morphology: Field emission scanning electron microscopy (FESEM) reveals a hierarchical nanoflower structure. researchgate.net

Mechanism: The process is time-dependent, where collagen first induces nucleation and then directs the assembly of the mineralized structures. nih.gov

This environmentally friendly, "green" approach demonstrates a powerful strategy for constructing functional manganese phosphate materials with controlled morphology under mild conditions. nih.govsemanticscholar.org

Investigation of Amorphous Precursor Phases in Reddingite Crystallization Processes

Classical crystallization theory describes nucleation as the direct formation of an ordered crystalline structure from a supersaturated solution. However, mounting evidence suggests that many minerals, including phosphates, form via nonclassical pathways involving a transient, disordered amorphous precursor phase. nih.gov While direct studies on reddingite are limited, research on analogous compounds like vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O) provides critical insights into this mechanism. nih.govacs.org

Studies on vivianite formation show that crystallization occurs in distinct stages, starting with the formation of a metastable amorphous ferrous phosphate (AFEP) intermediate. nih.govacs.org This amorphous phase consists of spherical nanoparticles that are structurally and compositionally distinct from the final crystalline product. acs.org Over time, this AFEP transforms into crystalline vivianite. This transformation is not a simple solid-state rearrangement but a complex process involving the incorporation and structural rearrangement of water molecules and ions. nih.gov

The key stages observed in the crystallization of vivianite, which can be extrapolated to reddingite, are:

Nucleation of Amorphous Phase: Initial formation of amorphous nanoparticles from a supersaturated solution. acs.org

Growth of Amorphous Phase: The amorphous nanoparticles grow in size.

Transformation to Crystalline Phase: The amorphous precursor dissolves and re-precipitates as the more thermodynamically stable crystalline phase. mdpi.com

The lifetime of this amorphous precursor is dependent on factors such as the level of supersaturation; lower supersaturation can prolong the existence of the amorphous phase. acs.org This amorphous-mediated pathway suggests that the initial solid that precipitates during reddingite formation may not be crystalline but rather a disordered precursor that subsequently transforms into the ordered mineral structure. arxiv.orgosti.gov

Kinetic and Thermodynamic Factors Governing the Formation of Reddingite

The formation of any mineral from solution is governed by both thermodynamics, which determines if a reaction is favorable, and kinetics, which determines how fast it proceeds. mdpi.com For reddingite, these factors dictate the conditions under which it will precipitate and the rate of its crystallization.

Kinetic Barriers: Even when thermodynamically favorable, crystallization can be hindered by kinetic barriers. A significant barrier for many hydrated minerals is the dehydration of the metal cation. mdpi.comresearchgate.net The Mn²⁺ ion in an aqueous solution is surrounded by a stable hydration shell of water molecules. For the ion to be incorporated into the growing crystal lattice of reddingite, it must first shed these water molecules, which requires a significant amount of energy (activation energy).

Key kinetic and thermodynamic factors influencing reddingite formation include:

Supersaturation: The primary thermodynamic driving force. Higher supersaturation generally leads to faster nucleation rates.

Temperature: Increasing temperature typically increases reaction rates, helping to overcome kinetic barriers like ion dehydration. However, it also affects the solubility of the mineral.

pH: The pH of the solution controls the speciation of phosphate ions (e.g., PO₄³⁻, HPO₄²⁻, H₂PO₄⁻), which directly impacts the supersaturation level and reaction pathway.

Presence of Catalysts or Inhibitors: Other ions or molecules in the solution can influence crystallization. For example, certain organic molecules can promote nucleation by helping to organize the precursor ions, similar to the role of collagen. researchgate.net

The interplay of these factors determines whether reddingite will form and what its crystalline characteristics will be.

Controlled Crystallization of Reddingite under Simulated Geological and Environmental Conditions

Controlling the crystallization of reddingite allows for the synthesis of materials with desired properties and provides a model for understanding its formation in natural settings. By manipulating experimental parameters, it is possible to simulate a range of geological and environmental conditions.

Simulating Geological Conditions: Hydrothermal synthesis, as described in section 6.1, is the primary method for simulating the high-temperature, high-pressure environments found deep within the Earth where many minerals form. By systematically varying the temperature, pressure, and chemical composition within an autoclave, researchers can map the conditions under which reddingite or its related phases are stable.

Simulating Environmental and Biological Conditions: The formation of manganese phosphates in soils, sediments, or biological systems occurs under much milder conditions (ambient temperature and pressure). These processes can be simulated in the laboratory through aqueous precipitation methods. For example, hydrated manganese (II) phosphate (Mn₃(PO₄)₂·3H₂O) has been synthesized simply by mixing solutions of MnCl₂·4H₂O and KH₂PO₄ in a buffered solution at 37°C. amazonaws.com The solution slowly becomes turbid as the mineral precipitates over several hours. amazonaws.com This method allows for the study of crystallization under conditions relevant to biomineralization.

The table below outlines how different parameters can be controlled to simulate various conditions.

| Parameter | Simulated Condition | Method of Control | Observed Effect |

|---|---|---|---|

| Temperature | Geological (High T) vs. Environmental (Low T) | Heating mantle, oven, or water bath for an autoclave or reaction vessel. | Affects kinetics, solubility, and stable crystalline phase. |

| Pressure | Geological (High P) | Controlled by the degree of filling of the autoclave during hydrothermal synthesis. | Influences crystal density and structure. |

| Reactant Concentration | Varying levels of supersaturation in natural waters. | Precise measurement of initial manganese and phosphate salts. | Controls nucleation rate and the lifetime of amorphous precursors. acs.org |

| Additives (e.g., polymers, proteins) | Presence of organic matter in soils or biological systems. | Addition of molecules like collagen to the reaction mixture. | Can template the growth of specific nanostructures like nanoflowers. rsc.org |

By carefully controlling these variables, researchers can not only synthesize reddingite but also gain a fundamental understanding of the geochemical and biogeochemical processes that lead to its formation in nature.

Broader Geochemical and Environmental Implications of Reddingite Research

Role of Hydrated Manganese Phosphates in Global Phosphorus Geochemical Cycling

The global phosphorus cycle is a fundamental biogeochemical cycle that involves the movement of phosphorus through the Earth's lithosphere, hydrosphere, and biosphere. nih.gov Unlike other major elemental cycles, the atmosphere plays a minimal role in the transport of phosphorus. nih.gov A significant portion of the global phosphorus budget is locked within minerals, and the weathering of these minerals is a key process that releases phosphorus into terrestrial and aquatic ecosystems. colab.ws

Hydrated manganese phosphates, such as reddingite, play a subtle yet important role in the sequestration and mobilization of phosphorus in specific geological settings. While iron and manganese oxyhydroxides are recognized as major sinks for phosphorus in soils and sediments, the formation of distinct phosphate (B84403) minerals like reddingite represents a more direct and stable sink for phosphorus under certain conditions. mdpi.com The precipitation of these minerals can remove dissolved phosphate from pore waters, thereby influencing local phosphorus availability.

The dissolution and precipitation of iron and manganese phosphates are considered important buffer mechanisms that regulate the levels of phosphorus in the interstitial waters of sediments and its subsequent release into overlying waters. researchgate.net The formation of reddingite, specifically in reducing environments, locks phosphorus into a solid phase, preventing its immediate bioavailability. astrobiology.com Conversely, changes in environmental conditions, such as an increase in acidity, can lead to the dissolution of reddingite, releasing phosphorus back into the environment. mdpi.com

The following table summarizes the key processes involving hydrated manganese phosphates in the phosphorus cycle:

| Process | Description | Implication for Phosphorus Cycling |